molecular formula C8H11N5O2S2 B2673286 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine CAS No. 2191163-69-4

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2673286
CAS No.: 2191163-69-4
M. Wt: 273.33
InChI Key: OHDFXWADABDWTF-UHFFFAOYSA-N
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Description

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is an organic compound that features a unique combination of a dithiazepane ring and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

    Formation of the Dithiazepane Ring: The dithiazepane ring can be synthesized by reacting a suitable diamine with sulfur monochloride (S2Cl2) under controlled conditions.

    Nitration of Pyrimidine: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The dithiazepane ring is then coupled with the nitrated pyrimidine through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) for reduction reactions.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the nitro group with other nucleophiles, leading to various substituted derivatives.

Scientific Research Applications

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of novel materials for electronic and optical applications.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen-containing heterocycles.

    Industrial Applications: It can be utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors that interact with sulfur and nitrogen-containing heterocycles.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, DNA synthesis, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,5-Dithiazepan-5-yl)-4-nitropyrimidine: Similar structure but lacks the amino group at the 4-position.

    2-(1,2,5-Dithiazepan-5-yl)-5-aminopyrimidine: Similar structure but lacks the nitro group at the 5-position.

    2-(1,2,5-Dithiazepan-5-yl)-5-chloropyrimidine: Similar structure but has a chlorine atom instead of a nitro group at the 5-position.

Uniqueness

2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is unique due to the presence of both a dithiazepane ring and a nitropyrimidine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,2,5-dithiazepan-5-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S2/c9-7-6(13(14)15)5-10-8(11-7)12-1-3-16-17-4-2-12/h5H,1-4H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFXWADABDWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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